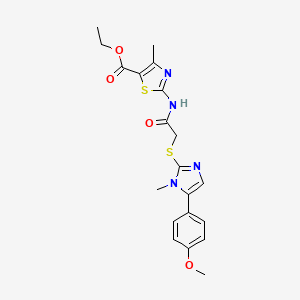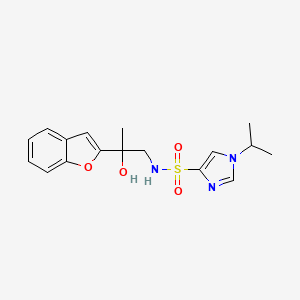![molecular formula C16H11ClN4O4S B2410517 2-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide CAS No. 898449-74-6](/img/structure/B2410517.png)
2-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. It is a member of the oxadiazole family, which has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been involved in studies focusing on the synthesis of chlorantraniliprole, where 3-Methyl-2-nitrobenzoic acid undergoes a series of reactions to yield key intermediates for the target product, showcasing its utility in chemical synthesis processes (Chen Yi-fen et al., 2010).
- Another study explored the crystal structure, spectroscopic properties, and biological activity of similar nitrobenzamide derivatives, highlighting the relationship between structure and antitumor activity based on various analyses (Dian He et al., 2014).
Biological Applications
- Research on 1,3,4-oxadiazoles and thiadiazoles derivatives, including compounds with similar structural motifs, has demonstrated significant cytotoxic properties and antibacterial activities, suggesting their potential in developing new therapeutic agents (Baby Ramana Mutchu et al., 2018).
- A study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including those with chloro and nitro groups, revealed promising anticancer agents with selective cytotoxic activity, offering insights into novel cancer therapies (Aurelio Romero-Castro et al., 2011).
Corrosion Inhibition
- The corrosion inhibition efficiency of oxadiazole derivatives on mild steel in hydrochloric acid solutions was investigated, suggesting the potential use of similar compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Vikas Kalia et al., 2020).
Propiedades
IUPAC Name |
2-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4S/c1-26-11-4-2-3-9(7-11)15-19-20-16(25-15)18-14(22)12-8-10(21(23)24)5-6-13(12)17/h2-8H,1H3,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDOFGSUUXVCGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)

![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)





![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)


![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)
